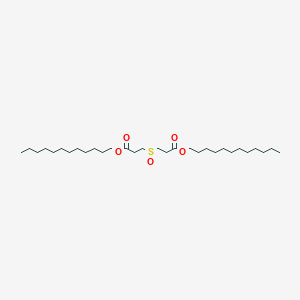

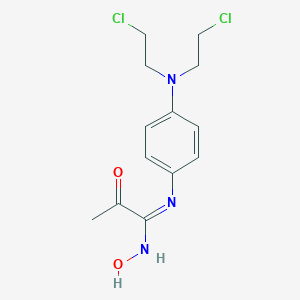

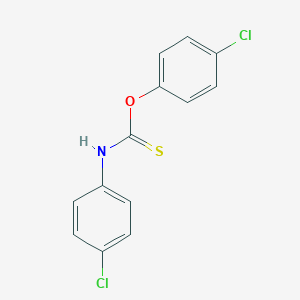

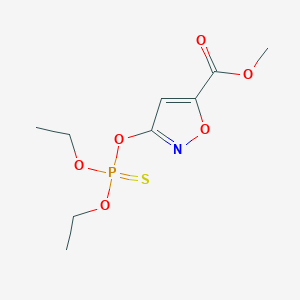

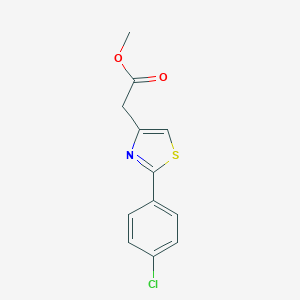

4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties and has been used in various laboratory experiments to understand its mechanism of action and biochemical effects. In

Scientific Research Applications

1. Organotin(IV) Carboxylates Synthesis and Biological Activity

Organotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid have been synthesized and characterized, showcasing their biological significance through antibacterial and antifungal activities. This research highlights the compound's potential in the development of new antimicrobial agents (Ali et al., 2002).

2. Antimicrobial Applications

Formazans derived from the compound have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, marking it as a candidate for further development in antimicrobial treatment (Sah et al., 2014).

3. Antiviral and Anti-Tobacco Mosaic Virus Activity

Derivatives synthesized from the compound demonstrated certain anti-tobacco mosaic virus activities, indicating potential use in agricultural applications and antiviral research (Chen et al., 2010).

4. Antibacterial Potential

N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides derived from the compound showed significant antibacterial activity against various bacterial strains, pointing towards its potential in developing new antibacterial agents (Siddiqui et al., 2014).

5. Role in Heterocyclic γ-Amino Acids Synthesis

The compound is involved in the synthesis of constrained heterocyclic γ-amino acids, valuable for mimicking secondary structures of proteins, which is crucial in protein engineering and drug design (Mathieu et al., 2015).

6. Antihyperglycemic Activity

A series of 2,4-thiazolidinedione derivatives of aryl-substituted cinnamic acid, synthesized from the compound, were studied for their antihyperglycemic activity, showing potential in the treatment of diabetes (Kumar et al., 2011).

Future Directions

Thiazole derivatives, including TAME, have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Analysis

Biochemical Properties

4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives are known to exhibit antimicrobial, antifungal, antiviral, and antitumor activities . The interactions of this compound with these biomolecules often involve binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters, such as acetylcholine, which plays a vital role in the normal functioning of the nervous system . Additionally, this compound can impact cellular metabolism by influencing the release of energy from carbohydrates during metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been found to inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under specific conditions, but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or antitumor activity. At higher doses, it can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s activity changes significantly with small variations in dosage.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, thiazole derivatives are known to influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . This can lead to changes in the levels of specific metabolites and overall metabolic activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name |

methyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGJGPMQTCOMSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.